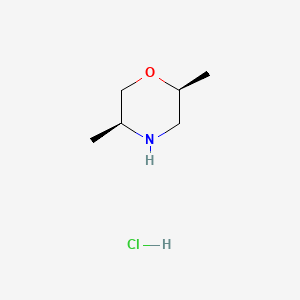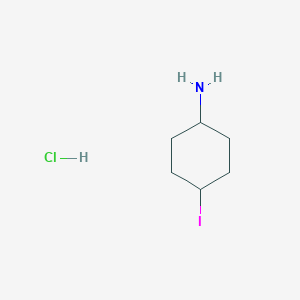![molecular formula C20H13F2N3O2S2 B2584889 N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261020-37-4](/img/structure/B2584889.png)
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13F2N3O2S2 and its molecular weight is 429.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Insights
A study by (Mary et al., 2020) focuses on the quantum chemical analysis of a similar molecule, offering insights into its molecular structure, hydrogen-bonded interactions, and vibrational properties. This research is significant for understanding the fundamental properties and potential applications of such compounds.
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
(Gangjee et al., 2008) report the synthesis of analogous compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This property is crucial for the development of novel chemotherapeutic agents.
Binding with Bovine Serum Albumin
Research by (Meng et al., 2012) investigates the interaction of similar compounds with bovine serum albumin (BSA), providing insights into their pharmacokinetic behavior and potential as drug candidates.
Radiosynthesis for Imaging Applications
(Dollé et al., 2008) describe the synthesis of related fluorine-labeled compounds for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is significant in neurology and oncology research.
Crystal Structures Analysis
The crystal structures of related compounds have been analyzed by (Subasri et al., 2016) and (Subasri et al., 2017). These studies provide valuable information on the molecular conformations and potential reactivity of such molecules.
Antitumor Activity
A study by (Hafez & El-Gazzar, 2017) evaluates the antitumor activity of similar compounds, highlighting their potential use in cancer therapy.
Synthetic Method and Spectral Characterization
(Zaki et al., 2017) discuss the synthesis and spectral characterization of related compounds, which is fundamental for the development of novel pharmaceutical agents.
In Vivo Neuroinflammation PET Imaging
(Damont et al., 2015) synthesized pyrazolo[1,5-a]pyrimidines for imaging neuroinflammation, indicating potential applications in neurological disorders.
Herbicidal Activity
(Wu et al., 2011) explore the herbicidal activities of related compounds, demonstrating their potential in agricultural applications.
Antimicrobial Properties
(Darwish et al., 2014) synthesized compounds with sulfamoyl moiety, showing promise as antimicrobial agents.
Immunomodulating Effects
(Wang et al., 2004) investigate the immunomodulating effects of a related compound, suggesting potential use in enhancing immune responses against tumors.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S2/c21-12-4-3-5-13(10-12)23-17(26)11-29-20-24-15-8-9-28-18(15)19(27)25(20)16-7-2-1-6-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYZECHCDZVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)


![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)



![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)
